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Compound of Interest

Compound Name: 3-bromo-N-methylpyridin-2-amine

CAS No.: 214977-38-5

Cat. No.: B1283642

Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its

derivatives exhibiting a wide array of biological activities and functional properties. Among

these, bromo-substituted pyridines serve as versatile intermediates in the synthesis of complex

molecular architectures. A precise and unambiguous naming system is paramount for effective

scientific communication and the replication of synthetic procedures. This technical guide

provides a comprehensive overview of the International Union of Pure and Applied Chemistry

(IUPAC) nomenclature for substituted bromo-pyridines, supplemented with relevant

physicochemical data, experimental protocols, and visual aids to facilitate a deeper

understanding.

Core Principles of IUPAC Nomenclature for Bromo-
Pyridines
The systematic naming of substituted bromo-pyridines follows a set of hierarchical rules

established by the IUPAC. The foundational step is the numbering of the pyridine ring, which
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commences at the nitrogen atom, assigning it the locant '1'. The numbering then proceeds

sequentially around the ring through the carbon atoms.

When substituents are present, their positions are indicated by the corresponding locants. The

substituents are listed in alphabetical order as prefixes to the parent name "pyridine". In the

case of bromo-pyridines, "bromo" is used as the prefix.

For polysubstituted pyridines containing various functional groups, a principal functional group

is chosen based on a predefined priority order. This principal group dictates the suffix of the

name. All other substituents, including bromo, are cited as prefixes in alphabetical order.

Halogens, such as bromine, are generally considered to have lower priority than many other

functional groups (e.g., carboxylic acids, aldehydes, ketones, alcohols).

Logical Flow for IUPAC Naming of Substituted Bromo-
Pyridines
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Caption: A workflow diagram illustrating the step-by-step process for determining the IUPAC

name of a substituted bromo-pyridine.

Physicochemical and Spectroscopic Data of
Substituted Bromo-Pyridines
The introduction of a bromine atom and other substituents to the pyridine ring significantly

influences its physicochemical properties, such as acidity (pKa), melting and boiling points, and

its spectroscopic characteristics. The following tables summarize key quantitative data for a

selection of substituted bromo-pyridines, providing a valuable resource for experimental design

and characterization.
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Table 1: Physicochemical Properties of Selected Bromo-Pyridines

Compoun
d Name

CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Boiling
Point (°C)

pKa

2-

Bromopyrid

ine

109-04-6 C₅H₄BrN 158.00 - 192-194 0.71

3-

Bromopyrid

ine

626-55-1 C₅H₄BrN 158.00 -27 173 2.84

4-

Bromopyrid

ine

1120-87-2 C₅H₄BrN 158.00 53-56 - 3.85

2-Bromo-3-

methylpyrid

ine

3430-17-9 C₆H₆BrN 172.02 - 199-200 -

2,6-

Dibromopy

ridine

626-05-1 C₅H₃Br₂N 236.89 117-119 - -

Table 2: Spectroscopic Data for 2-Bromo-4-iodopyridine and its Derivatives
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Compound
¹H NMR (δ,
ppm)

¹³C NMR (δ,
ppm)

IR (cm⁻¹)

Key Mass
Spec.
Fragments
(m/z)

2-Bromo-4-

iodopyridine

H-3: 8.05 (d), H-

5: 7.80 (dd), H-6:

8.45 (d)

C-2: 142.5, C-3:

132.8, C-4: 95.7,

C-5: 129.1, C-6:

151.3

C-Br: ~650, C-I:

~500

283 (M+), 204,

127

2-Bromo-4-

aminopyridine

H-3: 7.15 (d), H-

5: 6.60 (dd), H-6:

7.80 (d), NH₂:

4.50 (br s)

C-2: 158.2, C-3:

108.1, C-4:

153.5, C-5:

107.9, C-6: 149.8

N-H: 3400-3200 173 (M+), 94

2-Bromo-4-

hydroxypyridine

H-3: 7.30 (d), H-

5: 6.80 (dd), H-6:

7.90 (d), OH:

11.5 (br s)

C-2: 160.1, C-3:

110.2, C-4:

165.8, C-5:

109.5, C-6: 148.7

O-H: 3300-2500 174 (M+), 95

Experimental Protocols for the Synthesis of
Substituted Bromo-Pyridines
The synthesis of substituted bromo-pyridines often involves the strategic introduction of the

bromine atom onto a pre-existing pyridine ring or the construction of the pyridine ring from

acyclic precursors already containing a bromine atom. Palladium-catalyzed cross-coupling

reactions are particularly powerful for further functionalizing bromo-pyridines.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-6-
methylisonicotinaldehyde
This protocol describes the synthesis of a 2-aryl-6-methylisonicotinaldehyde from a bromo-

pyridine precursor.

Materials:

2-Bromo-6-methylisonicotinaldehyde

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283642?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

Potassium phosphate

Tetrakis(triphenylphosphine)palladium(0)

1,4-Dioxane

Water

Ethyl acetate

Procedure:

To an oven-dried round-bottom flask, add 2-Bromo-6-methylisonicotinaldehyde (1.0 mmol),

the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol) to the flask.

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL) to the flask.

Heat the reaction mixture to 90 °C and stir for 12 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl

acetate.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Concentrate the organic layer under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-

6-methylisonicotinaldehyde.
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Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-6-
methylpyridine
This protocol outlines the synthesis of a 2-amino-6-methylpyridine derivative.

Materials:

2-Bromo-6-methylpyridine

Amine (e.g., (+/-)-trans-1,2-diaminocyclohexane)

(±)-BINAP

[Pd₂(dba)₃]

Sodium tert-butoxide

Anhydrous toluene

Diethyl ether

Brine

Anhydrous magnesium sulfate

Procedure:

In a Schlenk flask under an inert atmosphere, combine 2-bromo-6-methylpyridine (18 mmol),

the amine (8.8 mmol), (±)-BINAP (0.35 mmol), [Pd₂(dba)₃] (0.18 mmol), and sodium tert-

butoxide (25 mmol).

Add anhydrous toluene (50 mL) to the flask.

Heat the reaction mixture to 80 °C and stir for 4 hours.

After cooling to room temperature, add diethyl ether (50 mL).

Wash the resulting mixture with brine (2 x 30 mL).
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Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under

reduced pressure.

Further purification of the product can be achieved by chromatography or recrystallization.

Representative Synthetic Pathway: Palladium-Catalyzed
Cross-Coupling of a Bromo-Pyridine

Starting Materials:
- Substituted Bromo-Pyridine

- Coupling Partner (e.g., Boronic Acid)

Cross-Coupling Reaction
(e.g., Suzuki Coupling)

Palladium Catalyst
(e.g., Pd(PPh₃)₄)

+ Ligand and Base

Reaction Workup
(Extraction, Washing)

Polysubstituted
Pyridine Product

Purification
(Column Chromatography) Pure Product

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of polysubstituted pyridines via palladium-

catalyzed cross-coupling of a bromo-pyridine intermediate.

This guide provides a foundational understanding of the IUPAC nomenclature for substituted

bromo-pyridines, supported by essential data and synthetic protocols. A firm grasp of these

principles is crucial for the accurate reporting and interpretation of chemical information in the

pursuit of novel therapeutics and advanced materials.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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